Lipophilicity Advantage: XLogP3 Comparison with Non‑Brominated and Isomeric Analogs
The target compound exhibits a computed XLogP3 of 2.4 [1]. This is approximately 0.8–1.2 log units higher than the non‑brominated N‑ethyl‑2‑phenylacetamide (XLogP3 ≈ 1.2–1.6) and is comparable to the positional isomer 2‑bromo‑N‑(2‑ethylphenyl)acetamide (XLogP3 ≈ 2.34) . The increased lipophilicity, conferred by the α‑bromo substituent, predicts enhanced passive membrane permeability, which is a critical parameter in cell‑based assays and in vivo studies.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | N-ethyl-2-phenylacetamide: XLogP3 ≈ 1.2–1.6; 2-bromo-N-(2-ethylphenyl)acetamide: XLogP3 ≈ 2.34 |
| Quantified Difference | Δ XLogP3 ≈ +0.8 to +1.2 vs. non‑brominated analog; Δ ≈ +0.06 vs. positional isomer |
| Conditions | Computed by XLogP3 algorithm (PubChem 2019.06.18) |
Why This Matters
Higher lipophilicity correlates with improved membrane permeability and potential CNS penetration, guiding selection when intracellular or in vivo target engagement is required.
- [1] PubChem Compound Summary for CID 12263351, 2-bromo-N-ethyl-2-phenyl-acetamide. XLogP3 = 2.4. National Center for Biotechnology Information (2025). View Source
